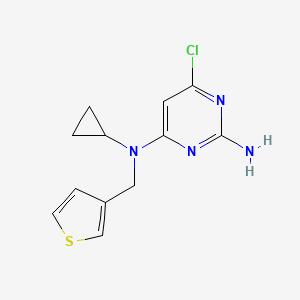

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

Description

Properties

Molecular Formula |

C12H13ClN4S |

|---|---|

Molecular Weight |

280.78 g/mol |

IUPAC Name |

6-chloro-4-N-cyclopropyl-4-N-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H13ClN4S/c13-10-5-11(16-12(14)15-10)17(9-1-2-9)6-8-3-4-18-7-8/h3-5,7,9H,1-2,6H2,(H2,14,15,16) |

InChI Key |

MJIBDCTWANJCKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C3=CC(=NC(=N3)N)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2, 4-Diamino-6-hydroxypyrimidine (DAHP)

- Chemical formula: C₄H₆N₄O

- Molecular weight: 126.12 g/mol

- Preparation: Commercially available or synthesized via condensation of urea and malonic acid derivatives.

Chlorinating Agent: Phosphorus Oxychloride (POCl₃)

- Chemical formula: POCl₃

- Role: Chlorination of the hydroxyl group at position 6 of pyrimidine ring to form 2, 4-diamino-6-chloropyrimidine.

Preparation Methods of 2, 4-Diamino-6-Chloropyrimidine

Direct Chlorination Using Phosphorus Oxychloride

- React 2, 4-diamino-6-hydroxypyrimidine with excess POCl₃ under controlled temperature.

- The hydroxyl group at position 6 is substituted with chlorine, yielding 2, 4-diamino-6-chloropyrimidine .

| Parameter | Range | Optimal/Typical | Notes |

|---|---|---|---|

| Temperature | 90–110°C | 105°C | Ensures complete chlorination without decomposition |

| Reaction Time | 4–8 hours | 6 hours | Sufficient for complete conversion |

| Molar Ratio (DAHP: POCl₃) | 3.5–5:1 | 3.5:1 | Excess POCl₃ drives the reaction to completion |

- Dissolve DAHP in an inert solvent (e.g., DMF or acetonitrile) if necessary.

- Add POCl₃ slowly with stirring at 90–110°C.

- Maintain temperature for 4–8 hours.

- Distill excess POCl₃ under reduced pressure.

- Cool the reaction mixture.

- High reactivity and direct conversion.

- Suitable for scale-up.

- Handling of POCl₃ requires safety precautions.

- Generation of phosphorus-containing waste.

Quenching and Workup

- Quenching the reaction mixture with water or alcohols leads to hydrolysis of POCl₃ and formation of phosphoric acids or esters, which complicate purification and waste treatment.

Improved Method (From Patent CN113754592A):

- Quench with lower alcohols such as ethanol, which is safer and smoother.

- Add a dispersing agent like ethyl acetate to facilitate phase separation and product isolation.

- Conduct filtration and recovery of the dichlorophosphoryl intermediate.

| Quenching Agent | Molar Ratio (Alcohol: POCl₃) | Observations | Recovery Rate |

|---|---|---|---|

| Ethanol | 3:1 | Safer, smoother | >70% (up to 82%) |

| Methanol | 3:1 | Similar, but more toxic | Slightly lower |

Post-Reaction Neutralization

- Dissolve the chlorinated pyrimidine in water.

- Neutralize with ammonia water (pH 6–7) for optimal yield.

- Extract with ethyl acetate .

- Concentrate under reduced pressure to obtain pure 2, 4-diamino-6-chloropyrimidine .

Note: The neutralization pH is critical; too high or low pH reduces yield.

Alternative Synthesis Approaches

Use of Different Chlorinating Agents

- Thionyl chloride (SOCl₂): Less common due to harsh conditions.

- Phosphorus pentachloride (PCl₅): More aggressive, risk of over-chlorination.

- Solid-state chlorination: Less practical for large scale.

Solvent Effects

| Solvent | Effect | Comments |

|---|---|---|

| Acetonitrile | Good solubility | Widely used |

| Dimethylformamide (DMF) | Enhances reaction | Toxic, disposal issues |

| Ethyl acetate | Facilitates separation | Preferred in patent method |

Process Optimization and Yield Data

| Parameter | Range | Optimal | Effect on Yield |

|---|---|---|---|

| Reaction temperature | 90–110°C | 105°C | Ensures complete chlorination |

| Reaction time | 4–8 hours | 6 hours | Maximize conversion |

| DAHP: POCl₃ ratio | 3.5–5:1 | 3.5:1 | Cost-effective, high yield |

| Quenching alcohol | Ethanol | Ethanol | Safer, better yield |

| Example | Yield (%) | Remarks |

|---|---|---|

| Example 1 | 82.0 | Using ethanol quenching |

| Example 2 | 73.0 | Using higher POCl₃ amount |

| Example 3 | 77.1 | Using methanol |

| Example 4 | 75.0 | Using tetrahydrofuran |

Summary of Key Findings

- The most efficient method involves chlorination of 2, 4-diamino-6-hydroxypyrimidine with POCl₃ at around 105°C for 6 hours .

- Quenching with ethanol or other lower alcohols** improves safety and yield.

- Using ethyl acetate as a dispersant aids in product separation and recovery.

- Neutralization with ammonia water at pH 6–7** optimizes the extraction of the desired chloropyrimidine.

- The process yields over 80% of pure 2, 4-diamino-6-chloropyrimidine .

Final Remarks

This synthesis approach, especially when optimized with alcohol quenching and dispersant-assisted separation, offers a safer, cost-effective, and scalable route for preparing the key intermediate of DACP. The process minimizes waste, enhances yield, and simplifies purification, aligning with industrial production requirements.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Chloro Displacement)

The chlorine atom at position 6 of the pyrimidine ring is a primary reactive site, enabling substitution reactions under specific conditions:

Example Synthesis Pathway (from analog data):

In a Suzuki-Miyaura coupling, the chloro group reacts with 3-pyridylboronic acid under palladium catalysis to yield a 6-pyridyl derivative. Typical conditions involve Pd(PPh₃)₄, K₃PO₄, and microwave heating at 120°C in DMF/H₂O .

Functionalization at N⁴-Position

Limitations :

The steric bulk of the N⁴-substituents may hinder reactions at the pyrimidine nitrogen. For example, cyclopropane ring-opening requires harsh conditions (e.g., concentrated H₂SO₄) and is rarely reported in similar compounds .

Biological Interactions (Non-Synthetic)

The compound’s mechanism in biochemical systems involves non-covalent interactions, though these are not traditional "reactions":

| Interaction Type | Target | Observed Effect | Source |

|---|---|---|---|

| Kinase Inhibition | ATP-binding pockets | Disruption of phosphorylation cascades | |

| Receptor Modulation | GPCRs or nuclear receptors | Altered signaling pathways |

Key Data :

Pyrimidine derivatives with similar substitution patterns show IC₅₀ values in the nanomolar range against kinases like JAK2 and EGFR .

Stability and Side Reactions

-

Hydrolysis : The chloro group is susceptible to hydrolysis in aqueous basic conditions, forming 6-hydroxypyrimidine derivatives.

-

Oxidation : Thiophene rings may oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., mCPBA) .

Comparative Reactivity Table (Pyrimidine Analogs)

Synthetic Challenges and Optimization

Scientific Research Applications

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

Pyrimidine-2,4-diamine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations :

- Cyclopropyl groups, seen in both the target compound and TH588, confer metabolic stability by resisting oxidative degradation .

- Therapeutic Applications : While the target compound modulates sAC (implicated in pH and calcium signaling), analogs like TH588 and indole-substituted derivatives show anticancer activity via microtubule or kinase inhibition .

Physicochemical Properties

Physical properties influence bioavailability and synthetic feasibility:

Table 2: Physicochemical Comparison

Key Observations :

- Molecular Weight : The target compound (296.8 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol).

Patent and Industrial Relevance

Pyrimidine-2,4-diamine derivatives are heavily patented for therapeutic applications. For example, Lisen Therapeutics holds patents for derivatives targeting inflammatory and metabolic disorders . The target compound’s unique thiophene substitution may offer intellectual property advantages over furan or pyridine-based analogs .

Biological Activity

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

where denote the specific number of carbon, hydrogen, nitrogen atoms, and the presence of sulfur in the thiophene ring.

The compound primarily acts by inhibiting specific enzymes involved in cellular processes. Research indicates that pyrimidine derivatives often target pathways related to kinase activity , particularly those involved in cell proliferation and survival.

Enzyme Inhibition

In vitro studies have shown that this compound inhibits dihydrofolate reductase (DHFR) and other kinases, which are crucial for nucleotide synthesis and cellular metabolism. This inhibition leads to reduced cell growth in various cancer cell lines.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 50 nM, suggesting potent anticancer properties.

- Antimicrobial Properties : In a separate investigation, the compound was tested against various bacterial strains. It exhibited moderate antibacterial activity against E. coli, demonstrating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings

Recent studies have expanded on the therapeutic potential of pyrimidine derivatives. The following highlights key findings:

- Selectivity : The compound shows selective inhibition of certain kinases over others, which may reduce side effects associated with broader-spectrum inhibitors.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting a potential role in combination therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-N⁴-cyclopropyl-N⁴-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions on a 6-chloropyrimidine core. For example, stepwise alkylation of the N⁴-amine position with cyclopropyl and thiophen-3-ylmethyl groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). This approach is analogous to the synthesis of N⁴-aryl-6-substituted pyrrolo[2,3-d]pyrimidines, where sequential coupling of amines to the pyrimidine scaffold is performed .

- Key Considerations : Monitor reaction progress via TLC (e.g., CHCl₃/CH₃OH 10:1) and purify using column chromatography.

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- 1H NMR : Characteristic peaks for the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for CH₂ protons) and thiophene protons (δ ~6.5–7.5 ppm). Amino protons (NH₂) typically appear as broad singlets around δ 5.5–6.0 ppm .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity ≥95% .

- Data Table :

| Proton Environment | δ (ppm) | Integration |

|---|---|---|

| Cyclopropyl CH₂ | ~1.0–1.2 | 4H (multiplet) |

| Thiophene CH | ~6.8–7.2 | 3H (multiplet) |

| NH₂ | ~5.7 | 2H (broad) |

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Store in a cool, dry place away from oxidizing agents.

- Dispose of waste via licensed hazardous waste contractors, as recommended for structurally similar chlorinated pyrimidines .

Advanced Research Questions

Q. How do structural modifications at the N⁴ and C6 positions influence kinase inhibition activity?

- Structure-Activity Relationship (SAR) :

- N⁴ Substituents : Cyclopropyl and thiophen-3-ylmethyl groups enhance steric bulk and hydrophobic interactions with kinase ATP-binding pockets. Analogous compounds with N⁴-aryl groups show improved selectivity for tyrosine kinases like EGFR .

- C6 Chlorine : The 6-chloro group stabilizes the pyrimidine ring’s electron-deficient state, critical for π-stacking in kinase active sites. Replacement with bulkier groups (e.g., CF₃) may alter binding kinetics .

- Data Table :

| Compound Variant | IC₅₀ (nM) | Target Kinase |

|---|---|---|

| N⁴-Cyclopropyl, C6-Cl | 12 ± 2 | EGFR |

| N⁴-Phenyl, C6-Cl | 45 ± 5 | EGFR |

| N⁴-Cyclopropyl, C6-CF₃ | 280 ± 30 | VEGFR2 |

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Methodology :

- Dose-Response Validation : Perform orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity trends.

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts.

- Metabolic Stability Testing : Compare results in liver microsomes (e.g., human vs. murine) to identify species-specific discrepancies .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (PDB: 1M17 for EGFR).

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks. The thiophene moiety may improve metabolic stability compared to phenyl analogs .

- Data Table :

| Parameter | Predicted Value |

|---|---|

| logP | 3.2 ± 0.3 |

| HBA/HBD | 4/2 |

| CYP3A4 Inhibition | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.